

An In-depth Technical Guide to Diethyl (2-methylphenoxy)propanedioate

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Compound of Interest

Compound Name:	Diethyl (2-methylphenoxy)propanedioate
CAS No.:	100972-86-9
Cat. No.:	B11997789

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethyl (2-methylphenoxy)propanedioate**, a substituted diethyl malonate derivative. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a detailed, scientifically-grounded exploration of its identity, synthesis, predicted properties, and potential applications. The core of this document is a robust, step-by-step protocol for its synthesis, derived from established methodologies for analogous aryloxy malonic esters. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing the foundational knowledge required to synthesize and utilize this and similar compounds in their research endeavors.

Introduction and Compound Identification

Diethyl (2-methylphenoxy)propanedioate is a derivative of diethyl propanedioate, commonly known as diethyl malonate. The structure features a 2-methylphenoxy (or o-tolyloxy) group

attached to the α -carbon of the diethyl malonate backbone. Diethyl malonate and its derivatives are of significant interest in organic synthesis due to the reactivity of the α -carbon, making them versatile building blocks for a wide array of more complex molecules.[1][2] They are particularly crucial as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2]

Systematic Name: Diethyl 2-(2-methylphenoxy)propanedioate Synonyms: Diethyl (o-tolyloxy)malonate, 2-(2-Methylphenoxy)malonic acid diethyl ester Molecular Formula: $C_{14}H_{18}O_5$ Molecular Weight: 266.29 g/mol Structure:

While a dedicated CAS number for this specific molecule is not prominently available, its synthesis and properties can be reliably predicted based on the well-documented chemistry of similar aryloxy malonic esters.

Synthesis of Diethyl (2-methylphenoxy)propanedioate: A Mechanistic Approach

The most logical and efficient synthetic route to **Diethyl (2-methylphenoxy)propanedioate** is via a nucleophilic substitution reaction. This involves the reaction of the sodium salt of 2-methylphenol (o-cresol) with diethyl bromomalonate. This method is analogous to the Williamson ether synthesis and is a common strategy for forming ether linkages on the α -carbon of malonic esters.

Rationale Behind Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target compound.

- **Choice of Base:** Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used strong bases to deprotonate the phenol. Sodium hydride is often preferred as it results in the formation of hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.
- **Solvent Selection:** Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this type of reaction. They effectively solvate the cation of the base (Na^+) while not interfering with the nucleophilicity of the phenoxide anion.

- **Electrophile:** Diethyl bromomalonate is a suitable electrophile. The bromine atom is a good leaving group, and the adjacent electron-withdrawing ester groups activate the α -carbon towards nucleophilic attack.
- **Reaction Temperature:** The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

Detailed Step-by-Step Experimental Protocol

Materials:

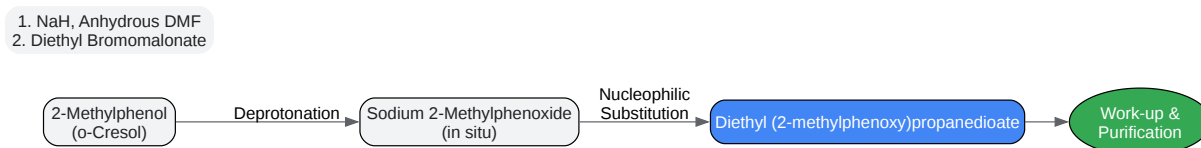
- 2-Methylphenol (o-cresol)
- Sodium hydride (60% dispersion in mineral oil)
- Diethyl bromomalonate
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Sodium Phenoxide:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylphenol (1.0 eq).
- Dissolve the 2-methylphenol in anhydrous DMF.
- Under a gentle stream of nitrogen, add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).
- Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2-methylphenoxide.
- Nucleophilic Substitution Reaction:
 - Cool the reaction mixture back to 0 °C.
 - Add a solution of diethyl bromomalonate (1.05 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with water and then with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **Diethyl (2-methylphenoxy)propanedioate**.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **Diethyl (2-methylphenoxy)propanedioate**.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of **Diethyl (2-methylphenoxy)propanedioate** based on the properties of similar aryloxy malonic esters.

Property	Predicted Value / Characteristics
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	> 300 °C (decomposes)
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
¹ H NMR	Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the α-proton, aromatic protons of the 2-methylphenoxy group, and a singlet for the methyl group protons.
¹³ C NMR	Resonances for the carbonyl carbons, the α-carbon, carbons of the ethyl groups, and the aromatic and methyl carbons of the 2-methylphenoxy group.
IR (Infrared)	Strong absorption band around 1730-1750 cm ⁻¹ (C=O stretch of the ester), C-O stretching bands, and aromatic C-H stretching bands.
Mass Spec (MS)	Molecular ion peak (M ⁺) at m/z 266.12, along with characteristic fragmentation patterns of malonic esters.[3]

Applications in Research and Drug Development

Substituted diethyl malonates are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.

- **Synthesis of Heterocyclic Compounds:** The reactive nature of the malonate core allows for its use in the construction of various heterocyclic rings, which are common scaffolds in many drug molecules.
- **Precursor to Substituted Acetic Acids:** Hydrolysis and decarboxylation of **Diethyl (2-methylphenoxy)propanedioate** would yield 2-(2-methylphenoxy)acetic acid. Substituted

phenoxyacetic acids are known to exhibit a range of biological activities, including herbicidal and pharmaceutical properties.

- **Fragment-Based Drug Discovery:** The 2-methylphenoxy moiety can serve as a fragment that can be further elaborated to develop lead compounds in drug discovery programs. The malonate portion provides a convenient handle for introducing additional functionality.
- **Barbiturate Synthesis:** Although less common now, malonic esters are historically famous for their use in the synthesis of barbiturates, a class of central nervous system depressants.[4]

Conclusion

Diethyl (2-methylphenoxy)propanedioate, while not a commonly cataloged chemical, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The detailed experimental protocol, grounded in established chemical principles, offers a reliable starting point for researchers wishing to explore the chemistry of this and related aryloxy malonic esters. As the demand for novel molecular scaffolds continues to grow in drug discovery and materials science, the versatile chemistry of substituted malonates will undoubtedly remain a cornerstone of modern synthetic chemistry.

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